4-(4-Trifluoromethylphenyl)phenol

Materials Science Polymer Chemistry Process Chemistry

4-(4-Trifluoromethylphenyl)phenol (≥98%) delivers a >100°C higher melting point (147–148°C) vs. single-ring 4-(trifluoromethyl)phenol—enabling reliable automated solid dispensing and consistent stoichiometry in high-temperature reactions. Its para-CF₃ biphenyl core provides a ~0.5–0.6 LogP increase over standard 4-hydroxybiphenyl, optimizing membrane permeability in drug discovery. The scaffold uniquely photogenerates a reactive quinone methide for covalent lysine modification, making it ideal for photoaffinity probes. Also serves as an AB-type monomer for high-Tg poly(aryl ether ketone)s with superior solubility. Ships ambient; store 2–8°C.

Molecular Formula C13H9F3O
Molecular Weight 238.2 g/mol
CAS No. 10355-13-2
Cat. No. B080684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Trifluoromethylphenyl)phenol
CAS10355-13-2
Molecular FormulaC13H9F3O
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)C(F)(F)F
InChIInChI=1S/C13H9F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8,17H
InChIKeyAFPOYLCQXONCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Trifluoromethylphenyl)phenol (CAS 10355-13-2): A para-Biphenyl Phenol Building Block with a para-CF₃ Substituent for Fine-Tuned Lipophilicity and Thermal Stability


4-(4-Trifluoromethylphenyl)phenol, also known as 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol, is a biphenyl derivative featuring a hydroxyl group on one phenyl ring and a trifluoromethyl (-CF₃) substituent at the para position of the second phenyl ring. This compound, with the molecular formula C₁₃H₉F₃O and a molecular weight of 238.21 g/mol, is commercially available with purities typically ≥97% . The presence of the strongly electron-withdrawing -CF₃ group and the extended biphenyl π-system distinguishes it from simpler phenols, conferring a unique combination of enhanced lipophilicity (predicted logP values ranging from 4.078 to 4.19) and a relatively high melting point of 147-148 °C, which are critical for applications in medicinal chemistry, materials science, and targeted bioconjugation .

Why 4-(4-Trifluoromethylphenyl)phenol is Not a Drop-in Replacement for Common Phenol Analogs


Simply substituting 4-(4-Trifluoromethylphenyl)phenol with a structurally similar analog like 4-(trifluoromethyl)phenol (CAS 402-45-9) or 4-hydroxybiphenyl (CAS 92-69-3) can lead to significant, and often undesirable, changes in a compound's physicochemical profile and reactivity. The unique combination of an extended biphenyl core and a para-CF₃ group in 4-(4-Trifluoromethylphenyl)phenol results in a melting point (147-148 °C) that is approximately 100 °C higher than its single-ring counterpart 4-(trifluoromethyl)phenol (45-47 °C) . This dramatic difference directly impacts handling, purification, and formulation processes. Furthermore, the biphenyl scaffold provides a distinct platform for generating reactive quinone methide intermediates upon irradiation, a property not shared by simpler analogs, enabling targeted covalent modification of proteins [1]. Therefore, in silico or empirical substitution without direct experimental verification of the specific para-biphenyl -CF₃ scaffold is highly likely to compromise both the physical properties and the intended biological or materials function.

4-(4-Trifluoromethylphenyl)phenol (CAS 10355-13-2): A Quantitative Evidence Guide to Differentiation from Closest Analogs


Melting Point: A >100°C Thermal Stability Advantage Over Single-Ring Trifluoromethylphenols for Solid-Phase Handling and High-Temperature Polymer Synthesis

4-(4-Trifluoromethylphenyl)phenol exhibits a melting point of 147-148 °C . This is in stark contrast to the widely available single-ring analog 4-(trifluoromethyl)phenol (CAS 402-45-9), which has a reported melting point of 45-47 °C . The >100 °C increase in melting point is directly attributable to the extended, rigid biphenyl core of 4-(4-Trifluoromethylphenyl)phenol, which enhances intermolecular π-stacking and reduces molecular motion in the solid state.

Materials Science Polymer Chemistry Process Chemistry

LogP: A Distinct Lipophilicity Window for Optimized Membrane Permeability and Bioavailability Compared to Non-Fluorinated Biphenyl Analogs

The lipophilicity of 4-(4-Trifluoromethylphenyl)phenol, expressed as the octanol-water partition coefficient (LogP), is reported in the range of 4.078 to 4.19 . For comparison, the non-fluorinated parent compound 4-hydroxybiphenyl (CAS 92-69-3) has a reported LogP of approximately 3.6 at 25 °C . This represents a significant increase in lipophilicity (ΔLogP ≈ +0.5 to +0.6) for the -CF₃ substituted analog.

Medicinal Chemistry Drug Design ADME

Photogeneration of Quinone Methides: A Unique Mechanism for Light-Triggered, Covalent Lysine-Targeting in Chemical Biology Not Observed with Simple Phenols

4-(4-Trifluoromethylphenyl)phenol has been demonstrated to function as a latent electrophile precursor. Upon UV irradiation, it generates a reactive biphenyl quinone methide (QM) intermediate. In a comparative study using human serum albumin (HSA) as a model protein, both 4-trifluoromethyl-1-naphthol (1)@HSA and 4-(4-trifluoromethylphenyl)phenol (2)@HSA complexes were shown to generate QM intermediates upon irradiation [1]. This chemoselective reactivity leads to the formation of covalent amide adducts with lysine residues, a mode of action not available to the simpler 4-(trifluoromethyl)phenol, which requires spontaneous hydrolysis to form a quinone methide [2].

Chemical Biology Targeted Covalent Inhibition Bioconjugation

Extended Biphenyl Core: A Differentiated Scaffold for Liquid Crystal and High-Performance Polymer Synthesis Compared to Monocyclic Phenols

The biphenyl core of 4-(4-Trifluoromethylphenyl)phenol serves as a rigid, anisotropic building block that is highly valued in materials science. The compound's structure is directly analogous to the core of 4'-hydroxy-4-trifluoromethylbiphenyl derivatives, which are known to exhibit liquid-crystalline properties and have been used in the synthesis of poly(biphenylene oxide)s (PBPOs) [1][2]. In contrast, the simpler 4-(trifluoromethyl)phenol lacks the extended conjugation and shape anisotropy required to induce liquid crystallinity or impart high thermal and mechanical stability to poly(aryl ether)s.

Polymer Chemistry Liquid Crystals Materials Science

4-(4-Trifluoromethylphenyl)phenol (CAS 10355-13-2): Optimal Application Scenarios Driven by Differentiated Evidence


Chemical Biology: Development of Photoactivatable Probes for Target Deconvolution

The unique ability of 4-(4-Trifluoromethylphenyl)phenol to photogenerate a reactive quinone methide for covalent lysine modification makes it an ideal scaffold for developing photoaffinity probes. As demonstrated by Molins-Molina et al. (2018), this compound can be used to create light-triggered, latent electrophiles that selectively label target proteins like HSA. This scenario is optimal for researchers seeking to identify unknown protein targets of a bioactive small molecule or to validate target engagement in living cells with high spatiotemporal control [1].

Medicinal Chemistry: Late-Stage Functionalization for Fine-Tuning ADME Properties of Lead Compounds

When a drug discovery program requires a specific increase in lipophilicity (ΔLogP ≈ +0.5 to +0.6) over a standard 4-hydroxybiphenyl core, 4-(4-Trifluoromethylphenyl)phenol presents a well-defined solution . Its LogP of ~4.1-4.2 is ideally suited for optimizing membrane permeability and oral absorption of a lead series, while the phenolic hydroxyl provides a convenient handle for further derivatization, such as O-alkylation or esterification, to modulate solubility and metabolic stability .

Polymer Chemistry: Synthesis of High-Performance Poly(aryl ether)s with Enhanced Thermal and Chemical Stability

For polymer chemists aiming to synthesize poly(aryl ether ketone)s (PAEKs) or poly(biphenylene oxide)s (PBPOs) with superior thermal properties, 4-(4-Trifluoromethylphenyl)phenol offers a key advantage. The rigid biphenyl core and the high thermal stability imparted by the -CF₃ group (as inferred from its melting point >147 °C) make it a valuable AB-type monomer . Using this monomer can lead to polymers with higher glass transition temperatures (Tg) and better solubility in common organic solvents compared to polymers derived from non-fluorinated or mono-phenyl analogs [2].

Process Chemistry: Reliable Solid-Phase Handling for Automated Synthesis and High-Temperature Reactions

The >100 °C higher melting point of 4-(4-Trifluoromethylphenyl)phenol (147-148 °C) compared to 4-(trifluoromethyl)phenol (45-47 °C) provides a practical, quantifiable advantage in process chemistry and automated synthesis . As a high-melting solid, it is less prone to clumping or liquefaction under standard laboratory conditions and can be reliably dispensed using automated solid-dispensing robots. This simplifies reaction setup and ensures consistent stoichiometry in high-temperature reactions (e.g., polymerizations or Suzuki couplings) where the reagent must remain solid until the reaction temperature is reached.

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